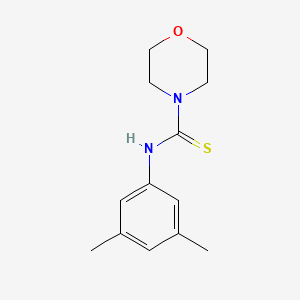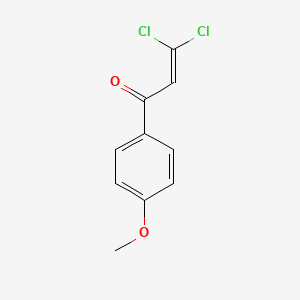![molecular formula C16H23N3O3S B5821474 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in cancer treatment. It was first synthesized in 2009 by Millennium Pharmaceuticals, Inc. and has since been the subject of numerous scientific studies. In
Wirkmechanismus
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide inhibits the activity of NAE by binding to its active site and preventing the activation of NEDD8, a small protein that is involved in the process of protein degradation. This results in the accumulation of certain proteins that are important for cell cycle regulation and DNA repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, prevent DNA repair, and promote apoptosis (programmed cell death). Additionally, it has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide for lab experiments is its specificity for NAE, which allows for the selective inhibition of protein degradation pathways. Additionally, it has been shown to have low toxicity in non-cancer cells, making it a relatively safe compound to work with. However, one limitation of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide in cancer treatment. One area of interest is in combination therapy, where it could be used in conjunction with other chemotherapeutic agents to increase their effectiveness. Additionally, there is potential for the development of more potent and selective NAE inhibitors based on the structure of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide. Finally, further research is needed to explore the potential of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide in other disease contexts, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide is a promising small molecule inhibitor with potential therapeutic benefits in cancer treatment. Its specificity for NAE and ability to induce cell death in cancer cells make it a promising candidate for combination therapy. While there are limitations to its use in lab experiments, there are numerous potential future directions for its development and application in the field of cancer research.
Synthesemethoden
The synthesis of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide involves a multi-step process that begins with the reaction of 4-methoxy-3-nitrobenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1,4-diaminobutane to form the final product, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. By inhibiting NAE, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide can prevent the degradation of certain proteins that are important for cell cycle regulation and DNA repair, leading to cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-6-14(20)19-16(23)17-11-7-8-12(13(9-11)22-4)18-15(21)10(2)3/h7-10H,5-6H2,1-4H3,(H,18,21)(H2,17,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLJCWUDCZLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)




![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)


